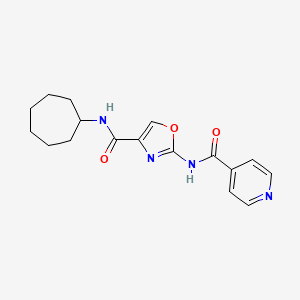

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

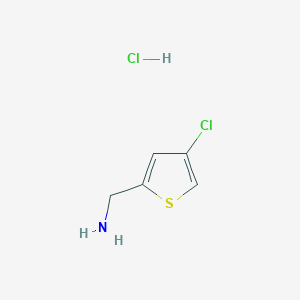

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and is commonly referred to as FMeBT, which is its abbreviated name. FMeBT is a small molecule that has been shown to possess a number of interesting biological properties, making it a promising candidate for further study.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

A study by Romagnoli et al. (2015) discusses the design, synthesis, and evaluation of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, showing significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent in vitro and in vivo vascular disrupting properties, which could suggest potential cancer therapeutic applications for similar compounds (Romagnoli et al., 2015).

Antiplasmodial Activities

Research conducted by Hermann et al. (2021) on new acyl derivatives of 3-aminofurazanes, including analysis of their antiplasmodial activities against Plasmodium falciparum strains, reveals that benzamides showed promising activity. This highlights the potential use of similar benzamide derivatives in antimalarial research (Hermann et al., 2021).

Photoinduced Benzannulation

A study by Oda et al. (1997) on the intermolecular photoaddition reaction of arenecarbothioamides to furans for the facile synthesis of arene-fused aminobenzoates via photoinduced benzannulation suggests potential applications in the synthesis of complex organic molecules, indicating the versatility of furan derivatives in organic synthesis (Oda et al., 1997).

Inhibition of Adipogenic Differentiation

A novel Danshen methoxybenzo[b]furan derivative was investigated by Sung et al. (2010) for its ability to inhibit adipocyte differentiation and induction of inflammatory adipokines in 3T3-L1 adipocytes. This suggests potential applications in the management of obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Synthesis and Reactivity in Organic Chemistry

Aleksandrov and El’chaninov (2017) described the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the application of furan derivatives in the creation of heterocyclic compounds, which could be relevant for the development of new materials or pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXALHQXBLNRRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide](/img/structure/B2650899.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2650904.png)

![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)

![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)